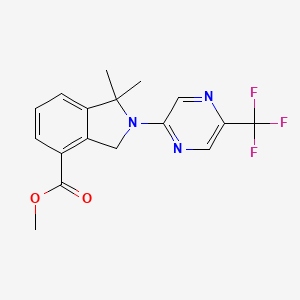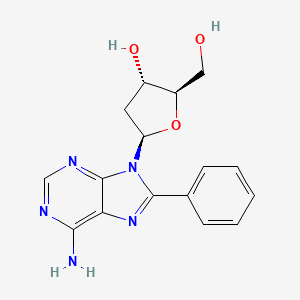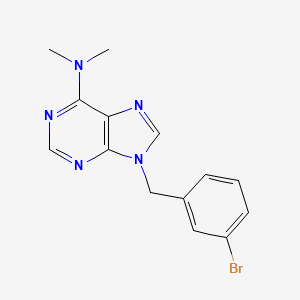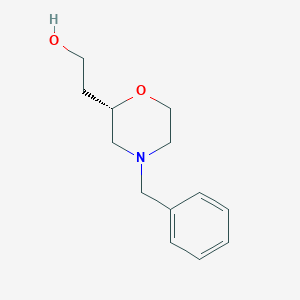
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a complex organic compound known for its significant pharmacological properties. This compound is a calcium salt form of a pyrrole derivative, which is often used in the pharmaceutical industry for its lipid-lowering effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The key steps include:
Formation of the Pyrrole Ring: This is typically achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole ring is then functionalized with various substituents, including the fluorophenyl, isopropyl, and phenylcarbamoyl groups. This involves multiple steps of electrophilic aromatic substitution and nucleophilic substitution reactions.
Formation of the Calcium Salt: The final step involves the reaction of the functionalized pyrrole with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol, ethanol, and acetonitrile, and the reactions are often carried out under inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrrole chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to lipid metabolism.
Medicine: It is used in the development of drugs for the treatment of hyperlipidemia and cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The primary mechanism of action of Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves the inhibition of the enzyme HMG-CoA reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound effectively reduces the levels of cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.
類似化合物との比較
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar structure but different substituents.
Rosuvastatin: A statin with a different pyrrole ring substitution pattern.
Simvastatin: A statin with a lactone ring instead of a pyrrole ring.
Uniqueness
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct pharmacological properties. Its calcium salt form also enhances its solubility and bioavailability compared to other similar compounds.
特性
分子式 |
C66H68CaF2N4O10+ |
|---|---|
分子量 |
1155.3 g/mol |
InChI |
InChI=1S/C33H35FN2O5.C33H34FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41);/q;;+2/p-1 |
InChIキー |
ZSEWLORQIAGOQS-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

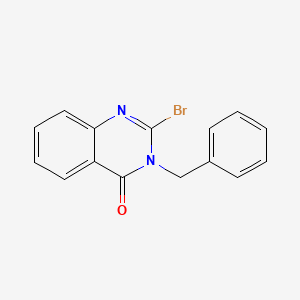
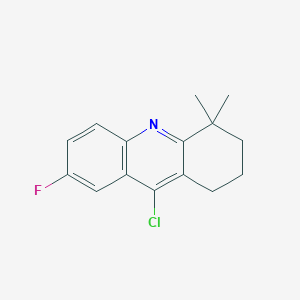
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
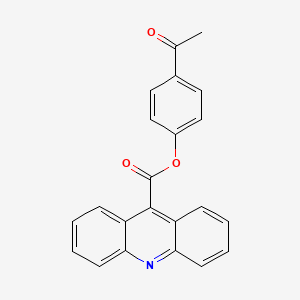
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

